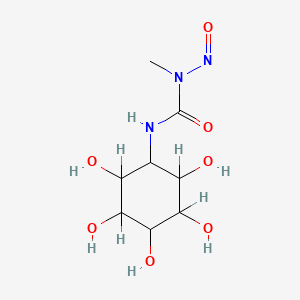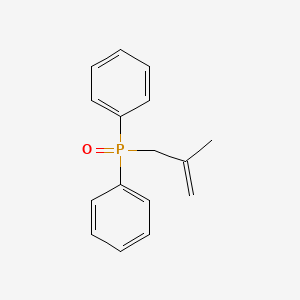
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane, also known as Pentaprismane, is a polycyclic hydrocarbon with the molecular formula C10H10. This compound is characterized by its unique structure, which consists of six interconnected cyclohexane rings. It is a highly strained molecule due to the angular strain and torsional strain present in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane typically involves multiple steps, starting from simpler organic compounds. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired polycyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry may lead to more efficient and cost-effective methods in the future .
Chemical Reactions Analysis
Types of Reactions
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .
Scientific Research Applications
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of strain on chemical reactivity and stability.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the development of new materials with unique properties due to its strained structure.
Mechanism of Action
The mechanism by which Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane exerts its effects is primarily related to its highly strained structure. The strain in the molecule makes it more reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cubane: Another highly strained polycyclic hydrocarbon with a cubic structure.
Dodecahedrane: A polycyclic hydrocarbon with a dodecahedral structure.
Tetrahedrane: A polycyclic hydrocarbon with a tetrahedral structure.
Uniqueness
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane is unique due to its specific arrangement of six interconnected cyclohexane rings, which imparts significant strain and reactivity.
Properties
CAS No. |
4572-17-2 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
hexacyclo[4.4.0.02,5.03,9.04,8.07,10]decane |
InChI |
InChI=1S/C10H10/c1-2-5-3(1)7-8-4(1)6(2)10(8)9(5)7/h1-10H |
InChI Key |
TXSUZIHPJIZTJT-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1C5C2C6C3C4C56 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


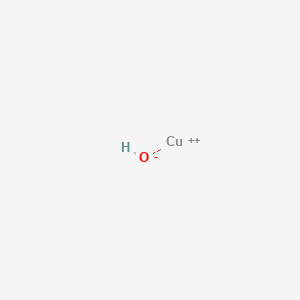
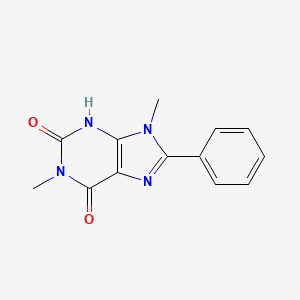
![ethyl 2-[[2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B14156184.png)
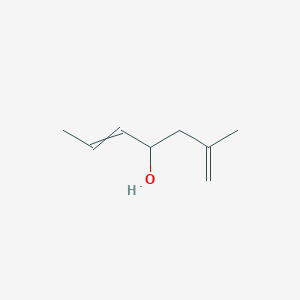

![5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B14156197.png)
![6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B14156202.png)
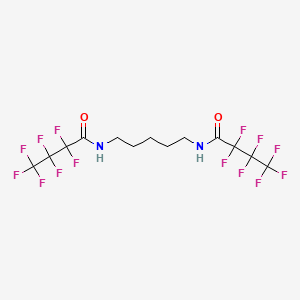
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
![5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one](/img/structure/B14156220.png)
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)
